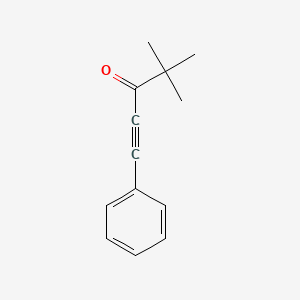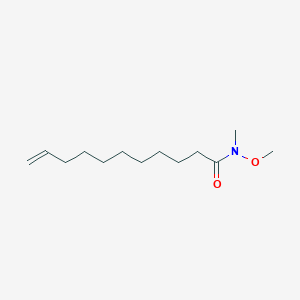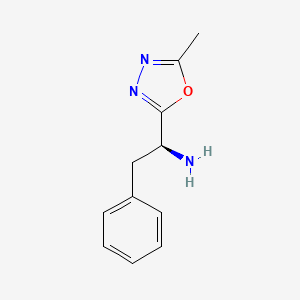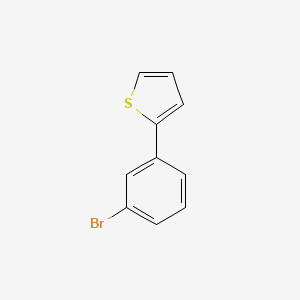
Hex-3-en-1-yl but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hex-3-en-1-yl but-2-enoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is also known by other names such as (3Z)-3-Hexenyl (2E)-2-butenoate and (Z)-3-Hexenyl (E)-2-butenoate . It is a useful research compound and is typically used in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of Hex-3-en-1-yl but-2-enoate involves the esterification of hex-3-en-1-ol with crotonic acid in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and toluene as a solvent. The reaction mixture is heated to reflux at about 120-130°C, and water is removed azeotropically. The reaction is aged at reflux for about 4-5 hours until no more water evolves. The reaction mixture is then cooled to room temperature and quenched with water. The organic layer is separated and subsequently washed with sodium carbonate solution and further distilled to provide the ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Hex-3-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Hex-3-en-1-yl but-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to plant biology and pheromone research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of Hex-3-en-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
類似化合物との比較
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- Hex-3-en-1-ol
Comparison:
Hex-3-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of both (E) and (Z) isomers. This gives it distinct chemical and physical properties compared to similar compounds. For example, crotonic acid and isocrotonic acid are simple carboxylic acids without the ester linkage, while hex-3-en-1-ol is an alcohol without the ester functionality .
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
hex-3-enyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3 |
InChIキー |
KITGYVIOYOCIIE-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCOC(=O)C=CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

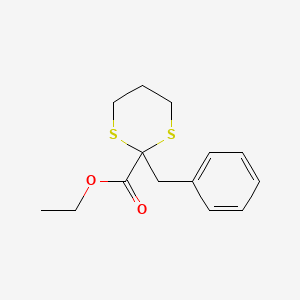
![6-Bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine](/img/structure/B8698772.png)
![(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline](/img/structure/B8698781.png)
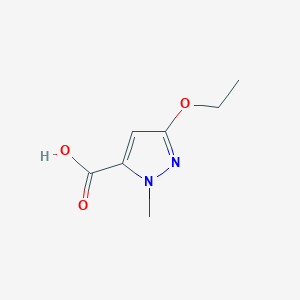
![(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one](/img/structure/B8698785.png)
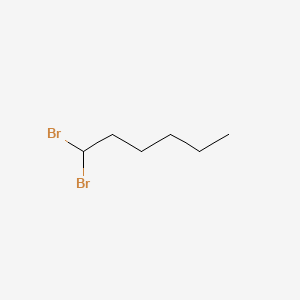
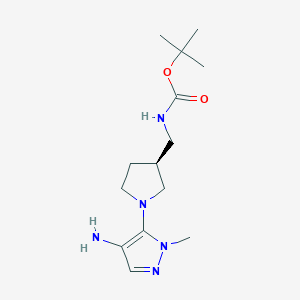
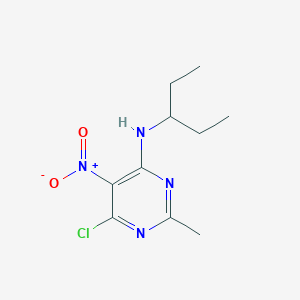
![6-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8698817.png)
